Methyl 5-(aminomethyl)-2-methoxybenzoate
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Overview
Description
Methyl 5-(aminomethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a methoxy group at the second position, an aminomethyl group at the fifth position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-2-methoxybenzoate can be achieved through several routes. One common method involves the reaction of 5-(aminomethyl)-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another synthetic route involves the use of 5-(aminomethyl)-2-methoxybenzoyl chloride, which reacts with methanol to form the desired ester. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the methoxy group.
Major Products
Oxidation: 5-(Formylmethyl)-2-methoxybenzoic acid or 5-(carboxymethyl)-2-methoxybenzoic acid.
Reduction: 5-(aminomethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(aminomethyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxy and ester groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Methyl 5-(aminomethyl)-2-methoxybenzoate can be compared with other similar compounds such as:
Methyl 2-methoxybenzoate: Lacks the aminomethyl group, resulting in different reactivity and applications.
Methyl 5-(aminomethyl)benzoate:
Methyl 5-(aminomethyl)-2-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding capabilities and reactivity.
The presence of both the aminomethyl and methoxy groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
JFKUPTRYVDEPDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(=O)OC |
Origin of Product |
United States |
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